molecular formula C3H3N7 B12526793 Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- CAS No. 744995-86-6

Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-

Cat. No.: B12526793
CAS No.: 744995-86-6
M. Wt: 137.10 g/mol
InChI Key: WGLAZERCKUBPQZ-UHFFFAOYSA-N
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Description

Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: is a compound that features a unique combination of a cyanamide group and a tetrazine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both the cyanamide and tetrazine moieties endows it with unique chemical properties that make it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a dimethylpyrazolyl group in a tetrazine precursor with an amino group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of the tetrazine precursor followed by its conversion to the desired cyanamide derivative. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce various amines.

Scientific Research Applications

Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- exerts its effects involves its ability to act as both a nucleophile and an electrophile. The cyanamide group can participate in nucleophilic addition reactions, while the tetrazine ring can undergo electrophilic substitution. These dual reactivity properties enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)-: can be compared with other similar compounds, such as:

The uniqueness of Cyanamide, (6-amino-1,2,3,5-tetrazin-4-yl)- lies in its combination of the cyanamide and tetrazine moieties, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

744995-86-6

Molecular Formula

C3H3N7

Molecular Weight

137.10 g/mol

IUPAC Name

(6-amino-1,2,3,5-tetrazin-4-yl)cyanamide

InChI

InChI=1S/C3H3N7/c4-1-6-3-7-2(5)8-10-9-3/h(H3,5,6,7,8,9)

InChI Key

WGLAZERCKUBPQZ-UHFFFAOYSA-N

Canonical SMILES

C(#N)NC1=NN=NC(=N1)N

Origin of Product

United States

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